Cas no 1382979-64-7 (Benzenamine, 4-[8,9-dihydro-6,6-dimethyl-4-(4-morpholinyl)-6H-[1,4]oxazino[4,3-e]purin-2-yl]-)
![Benzenamine, 4-[8,9-dihydro-6,6-dimethyl-4-(4-morpholinyl)-6H-[1,4]oxazino[4,3-e]purin-2-yl]- structure](https://it.kuujia.com/scimg/cas/1382979-64-7x500.png)
1382979-64-7 structure
Nome del prodotto:Benzenamine, 4-[8,9-dihydro-6,6-dimethyl-4-(4-morpholinyl)-6H-[1,4]oxazino[4,3-e]purin-2-yl]-
Benzenamine, 4-[8,9-dihydro-6,6-dimethyl-4-(4-morpholinyl)-6H-[1,4]oxazino[4,3-e]purin-2-yl]- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzenamine, 4-[8,9-dihydro-6,6-dimethyl-4-(4-morpholinyl)-6H-[1,4]oxazino[4,3-e]purin-2-yl]-
- PI3K-IN-38
- 4-(6,6-DIMETHYL-4-MORPHOLINO-8,9-DIHYDRO-6H-[1,4]OXAZINO[4,3-E]PURIN-2-YL)ANILINE
- 1382979-64-7
- HY-150034
- SCHEMBL10239165
- CS-0564964
- F81288
-
- Inchi: 1S/C20H24N6O2/c1-20(2)19-22-15-17(25-7-10-27-11-8-25)23-16(13-3-5-14(21)6-4-13)24-18(15)26(19)9-12-28-20/h3-6H,7-12,21H2,1-2H3
- Chiave InChI: ZXKUIDJEEORBPY-UHFFFAOYSA-N
- Sorrisi: CC1(OCCN2C3=NC(C4C=CC(N)=CC=4)=NC(N4CCOCC4)=C3N=C12)C
Proprietà calcolate
- Massa esatta: 380.19607403g/mol
- Massa monoisotopica: 380.19607403g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 28
- Conta legami ruotabili: 2
- Complessità: 549
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.1
- Superficie polare topologica: 91.3Ų
Proprietà sperimentali
- Densità: 1.45±0.1 g/cm3(Predicted)
- pka: 6.52±0.40(Predicted)
Benzenamine, 4-[8,9-dihydro-6,6-dimethyl-4-(4-morpholinyl)-6H-[1,4]oxazino[4,3-e]purin-2-yl]- Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Ambeed | A1671922-5mg |
PI3K-IN-38 |
1382979-64-7 | 95% | 5mg |
$1397.0 | 2025-03-05 |
Benzenamine, 4-[8,9-dihydro-6,6-dimethyl-4-(4-morpholinyl)-6H-[1,4]oxazino[4,3-e]purin-2-yl]- Letteratura correlata
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
1382979-64-7 (Benzenamine, 4-[8,9-dihydro-6,6-dimethyl-4-(4-morpholinyl)-6H-[1,4]oxazino[4,3-e]purin-2-yl]-) Prodotti correlati
- 104106-95-8(2-[3-(4-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide)
- 922102-82-7(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)thiophene-2-sulfonamide)
- 2171898-53-4(1-(cyclopropylmethyl)-5-(difluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde)
- 109904-25-8(4,5,6,7-Tetrahydro-5-(triphenylmethyl)thieno3,2-cpyridine)
- 118453-45-5(2,2,2-trifluoro-1-4-(2-methylpropyl)phenylethan-1-ol)
- 749155-71-3(3-(o-Chlorophenyl)-3-pyrrolidinol hydrochloride)
- 1055983-13-5(3-Pyridinamine, 6-[1,4-dihydro-6-(2-pyridinyl)-1,2,4,5-tetrazin-3-yl]-)
- 1804511-64-5(Ethyl 2-cyano-5-iodo-4-(trifluoromethyl)phenylacetate)
- 681273-49-4(2-(1-benzyl-1H-indol-3-yl)sulfanyl-1-(morpholin-4-yl)ethan-1-one)
- 1807254-69-8(Ethyl 2-cyano-6-mercapto-3-methylphenylacetate)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:1382979-64-7)Benzenamine, 4-[8,9-dihydro-6,6-dimethyl-4-(4-morpholinyl)-6H-[1,4]oxazino[4,3-e]purin-2-yl]-

Purezza:99%/99%/99%/99%/99%
Quantità:5mg/10mg/25mg/50mg/100mg
Prezzo ($):324/475/763/1033/1385